molecular formula C12H15NO2 B8558816 4-(Hydroxymethyl)-1-phenylpiperidin-2-one

4-(Hydroxymethyl)-1-phenylpiperidin-2-one

Cat. No. B8558816
M. Wt: 205.25 g/mol
InChI Key: BRECHUSARGRQTE-UHFFFAOYSA-N
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Patent
US08895580B2

Procedure details

Ethyl 2-oxo-1-phenylpiperidine-4-carboxylate (0.31 g, 1.3 mmol) was dissolved in tetrahydrofuran (10 mL), cooled to −78° C. and treated with lithium aluminum hydride (0.16 mL, 2 M tetrahydrofuran solution, 3.8 mmol, 3 equiv). The mixture was warmed to −40° C., stirred for 1 hour and treated with ammonium chloride (50 mL, aqueous saturated). The aqueous layer was extracted with ethyl acetate (2×50 mL) and the combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo, providing the titled compound.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH:6]([C:8](OCC)=[O:9])[CH2:5][CH2:4][N:3]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>O1CCCC1>[OH:9][CH2:8][CH:6]1[CH2:5][CH2:4][N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2](=[O:1])[CH2:7]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
O=C1N(CCC(C1)C(=O)OCC)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to −40° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CC(N(CC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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